In Vivo Pulmonary Vasoconstriction Antagonism: N-Dimethylaminoprostaglandin F2alpha vs. PGF2α in Canine Lung Lobe
In the canine lung lobe preparation, N-dimethylamine PGF2α (0.8-3.2 µg/ml) antagonized the vasoconstrictor response to PGF2α (1 µg/kg) by 66-79% [1]. In contrast, the related N-dimethylamide PGF2α (1.6-8.0 µg/ml) produced a dose-dependent antagonism of 24-75% with an IC50 of 3.8 µg/ml [1]. The parent agonist PGF2α increased lobar arterial pressure by 54%, while the N-dimethylamino analog itself did not alter baseline pressure, confirming its antagonist rather than agonist profile [1].
| Evidence Dimension | In Vivo Antagonism of PGF2α-Induced Pulmonary Vasoconstriction |
|---|---|
| Target Compound Data | 66-79% antagonism at 0.8-3.2 µg/ml |
| Comparator Or Baseline | N-dimethylamide PGF2α: 24-75% antagonism at 1.6-8.0 µg/ml; PGF2α: +54% vasoconstriction |
| Quantified Difference | N-dimethylamine exhibits 66-79% antagonism vs. N-dimethylamide's 24-75%; IC50 for N-dimethylamide is 3.8 µg/ml, but not determined for N-dimethylamine |
| Conditions | Canine isolated perfused lung lobe; lobar arterial pressure measured; PGF2α challenge at 1 µg/kg |
Why This Matters
This establishes N-dimethylaminoprostaglandin F2alpha as a functional in vivo FP antagonist with a defined potency range, distinct from the weaker or unquantified effects of related analogs.
- [1] Fitzpatrick TM, Alter I, Corey EJ, Ramwell PW, Rose JC, Kot PA. Antagonism of the pulmonary vasoconstrictor response to prostaglandin F2alpha by N-dimethylamino substitution of prostaglandin F2alpha. J Pharmacol Exp Ther. 1978 Jul;206(1):139-42. PMID: 660543. View Source
